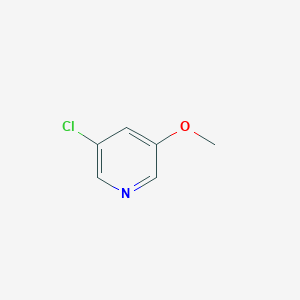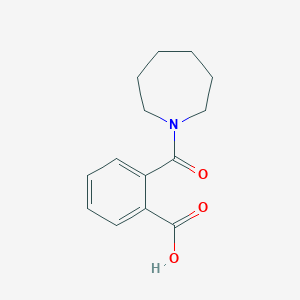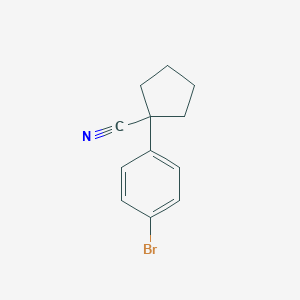
3-Chlor-5-methoxypyridin
Übersicht
Beschreibung
3-Chloro-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a derivative of pyridine, where the chlorine atom is substituted at the third position and the methoxy group at the fifth position on the pyridine ring
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxypyridine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it’s involved in .
Mode of Action
3-Chloro-5-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium, to form new carbon-carbon bonds . The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 5-methoxypyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of 3-Chloro-5-methoxypyridine often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: 3-Methoxy-5-aminopyridine, 3-Methoxy-5-thiopyridine.
Oxidation: 3-Chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-methylpyridine.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-methoxypyridine
- 4-Chloro-5-methoxypyridin-3-amine
- 5-Chloro-2-methoxypyridin-3-ol
Comparison: 3-Chloro-5-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom can significantly affect the compound’s ability to undergo substitution reactions and its interaction with biological targets .
Eigenschaften
IUPAC Name |
3-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHLLHHHQAFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454908 | |
| Record name | 3-Chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95881-83-7 | |
| Record name | 3-Chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings of the research on 3-chloro-5-methoxypyridine?
A1: The research [] focuses on the synthesis of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration reactions. The authors successfully synthesized the target compound and demonstrated that its nitration can yield either the mono-nitro derivative (5-chloro-3-methoxy-2-nitropyridine N-oxide) or the di-nitro derivative (3-chloro-5-methoxy-2,6-dinitropyridine) depending on the reaction conditions. This finding highlights the influence of reaction parameters on the regioselectivity of nitration in this substituted pyridine N-oxide system. The study also explored the removal of substituents (chloro and methoxy groups) through base hydrolysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)





![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)







